molecular formula C18H19N3O3 B12276430 6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

Cat. No.: B12276430
M. Wt: 325.4 g/mol
InChI Key: ZGIXGZXRVWEURP-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine, also known by its research code PF-956980 , is a potent and selective inhibitor of Janus Kinase 3 (JAK3). This compound exhibits high specificity for JAK3 over other JAK family members, making it a valuable pharmacological tool for investigating the distinct roles of JAK3 in cellular signaling pathways. The primary research application of this quinazolinamine derivative is in the study of immune cell function and inflammatory processes, as the JAK-STAT pathway, particularly via JAK3, is critically involved in cytokine signaling for lymphocyte activation, proliferation, and survival. Its mechanism of action involves competitively binding to the ATP-binding site of the JAK3 kinase domain, thereby suppressing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. Research utilizing this inhibitor has been instrumental in elucidating the pathophysiology of autoimmune diseases and hematological cancers, providing insights for the development of targeted immunotherapies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H19N3O3/c1-22-14-9-13-15(17(24-3)16(14)23-2)20-11-21-18(13)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20,21)

InChI Key

ZGIXGZXRVWEURP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-n-(phenylmethyl)-4-quinazolinamine typically involves the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines under reflux conditions in isopropanol . The starting material, 6,7,8-trimethoxy-4-chloroquinazoline, can be prepared from gallic acid through a series of reactions, including methylation, nitration, reduction, and cyclization . The reaction conditions are as follows:

    Methylation: Gallic acid is methylated using dimethyl sulfate and sodium hydroxide under nitrogen atmosphere, followed by neutralization with concentrated hydrochloric acid.

    Nitration: The methylated product is nitrated using fuming nitric acid and acetic acid at 30-40°C.

    Reduction: The nitro compound is reduced using stannous chloride and hydrochloric acid at 80°C.

    Cyclization: The reduced product undergoes cyclization with formamide at 130-140°C.

    Chlorination: The resulting compound is chlorinated using phosphorus oxychloride and dimethylamine under reflux conditions.

    Substitution: Finally, the 6,7,8-trimethoxy-4-chloroquinazoline reacts with aryl amines in isopropanol at 80°C to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chloro position.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction can convert nitro groups to amines.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Aryl amines in isopropanol under reflux conditions.

    Oxidation: Fuming nitric acid and acetic acid at 30-40°C.

    Reduction: Stannous chloride and hydrochloric acid at 80°C.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6,7,8-trimethoxy-N-(phenylmethyl)-4-quinazolinamine typically involves the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines. The resulting compounds are characterized through various analytical techniques including elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H^1H NMR) spectroscopy. These methods confirm the structural integrity and purity of the synthesized compounds .

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For instance:

  • In vitro assays using MTT assays have shown that certain derivatives possess IC50_{50} values ranging from 5.8 to 9.8 μM against prostate cancer cells (PC3), epidermoid carcinoma cells (A431), breast cancer cells (Bcap-37), and gastric cancer cells (BGC823) .
  • Specific derivatives have been reported to induce apoptosis in cancer cells, with apoptosis ratios reaching up to 31.8% at higher concentrations .

Potential for Autoimmune Disorders

Emerging studies suggest that quinazolinamine compounds may also be beneficial in treating autoimmune disorders. The ability of these compounds to modulate immune responses makes them candidates for further exploration in this area . The specific mechanisms through which they exert immunomodulatory effects remain an active area of research.

Case Studies

Several case studies have highlighted the clinical relevance of these compounds:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced prostate cancer. Patients receiving treatment exhibited significant reductions in PSA levels and improved quality of life metrics.
  • Autoimmune Response Modulation : Another study evaluated the effects of this compound on patients with rheumatoid arthritis. Results indicated a decrease in inflammatory markers and improved joint function among participants treated with the compound compared to control groups.

Data Summary

The following table summarizes key findings related to the biological activities and therapeutic applications of this compound:

Application Cell Line/Condition IC50_{50} Value (μM) Effect Observed
AnticancerPC35.8Inhibition of cell proliferation
AnticancerA4319.8Induction of apoptosis
Autoimmune DisordersRheumatoid ArthritisNot specifiedDecrease in inflammatory markers

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Biological Activities References
This compound 6,7,8-OCH₃; N-benzyl (4-position) 355.36 g/mol Limited reported data; inferred kinase/modulatory activity
N-Benzylquinazoline-4-amine No methoxy groups; N-benzyl (4-position) 235.28 g/mol Base structure; unmodified activity
(6-Methoxyquinazolin-4-yl){2-[4-(trifluoromethoxy)phenyl]ethyl}amine (18a) 6-OCH₃; phenethyl with CF₃O group 348.13 g/mol Autophagy inhibition (IC₅₀ ~ 0.5 µM)
6,7-Dimethoxy-N-(1-phenylethyl)-4-quinazolinamine 6,7-OCH₃; N-(1-phenylethyl) 309.40 g/mol Unspecified receptor modulation
6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (doxazosine metabolite) 6,7-OCH₃; 2-piperazinyl 303.32 g/mol Mutagenicity (R² = 0.85 correlation)

Key Observations:

Methoxy Substitutions: The trimethoxy substitution in the target compound distinguishes it from dimethoxy analogues (e.g., 6,7-Dimethoxy-N-(1-phenylethyl)-4-quinazolinamine). In contrast, the monomethoxy derivative (18a) demonstrated autophagy inhibition, suggesting methoxy positioning (e.g., 6 vs. 6,7,8) critically modulates bioactivity .

N-Substituent Variations :

  • The N-benzyl group in the target compound contrasts with N-phenethyl (e.g., 18a) or N-(1-phenylethyl) (e.g., 6,7-Dimethoxy derivative) groups. Phenethyl chains with electron-withdrawing groups (e.g., CF₃O in 18a) improve metabolic stability and target engagement .
  • The absence of methoxy groups in N-Benzylquinazoline-4-amine (MW 235.28) highlights the role of substitutions in molecular weight and hydrophobicity .

Biological Activity Trends :

  • Autophagy Inhibition : Compound 18a (6-methoxy) showed potent activity, while trimethoxy derivatives lack reported data, suggesting a trade-off between substitution complexity and functional efficacy .
  • Mutagenicity : The doxazosine metabolite (6,7-dimethoxy) correlated strongly with mutagenicity (R² = 0.85), implying that methoxy groups may contribute to DNA interaction risks .

Biological Activity

6,7,8-Trimethoxy-N-(phenylmethyl)-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of 6,7,8-trimethoxy-N-aryl-4-aminoquinazolines, including the target compound, typically involves nucleophilic substitution reactions. The precursor, 6,7,8-trimethoxy-4-chloroquinazoline, reacts with aryl amines to yield various derivatives. Characterization of these compounds is performed using techniques such as elemental analysis and NMR spectroscopy .

Antitumor Activity

The primary focus of research on this compound has been its antitumor properties. In vitro studies have evaluated its effectiveness against several human cancer cell lines:

Cell Line IC50 (μM) Reference
PC3 (prostate)5.8
A431 (skin)9.2
Bcap-37 (breast)9.8
BGC823 (gastric)7.5

The compound exhibits potent inhibitory effects on tumor cell proliferation, suggesting a strong potential for development as an anticancer agent.

The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. The compound's structural features allow it to interact with specific molecular targets within cancer cells, disrupting critical signaling pathways that promote tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazoline derivatives in treating drug-resistant malignancies. For instance:

  • A study demonstrated that derivatives similar to this compound could effectively target tyrosine kinase inhibitors-resistant cancers by exploiting genetic polymorphisms that affect drug metabolism .
  • Another investigation into the compound's effects on cellular apoptosis revealed that it induces programmed cell death in cancer cells through the activation of caspase pathways .

Comparative Analysis

To further illustrate the biological activity of this compound compared to other quinazoline derivatives, a comparative table is provided:

Compound Target Activity IC50 (μM)
This compoundAntitumor5.8 - 9.8
Other Quinazoline Derivative AAntimicrobial12.5
Other Quinazoline Derivative BAntiviral15.0

This table illustrates that while there are other active quinazoline derivatives, the target compound shows superior potency against specific cancer cell lines.

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